Mal-amido-PEG3-C1-NHS ester

Description

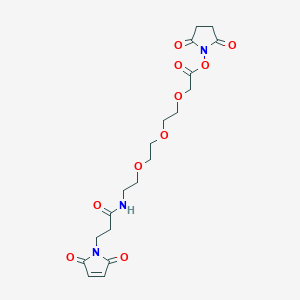

Mal-amido-PEG3-C1-NHS ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group that reacts with thiol groups and an N-hydroxysuccinimide (NHS) ester that reacts with amine groups, making it a versatile tool in bioconjugation .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O10/c23-14(5-7-21-15(24)1-2-16(21)25)20-6-8-29-9-10-30-11-12-31-13-19(28)32-22-17(26)3-4-18(22)27/h1-2H,3-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTNEILNSWIWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maleimide-Amidation of the PEG Spacer

The amide linkage between the maleimide group and the PEG chain is formed via carbodiimide-mediated coupling. A maleimide-containing carboxylic acid derivative (e.g., 3-maleimidopropionic acid) reacts with a PEG3 diamine under anhydrous conditions. Critical parameters include:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for activation.

-

Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) to maintain solubility.

-

Reaction Time : 12–24 hours at room temperature to ensure complete amidation.

This step yields a maleimide-amido-PEG3-amine intermediate, which is purified via silica gel chromatography to remove unreacted reagents.

NHS Ester Activation of the Terminal Carboxylic Acid

The free carboxylic acid terminus of the PEG chain is activated as an NHS ester to enable amine conjugation:

-

Reagents : N-Hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

-

Solvent : Tetrahydrofuran (THF) or DMF under nitrogen atmosphere.

-

Reaction Conditions : Stirring at 0–4°C for 2 hours, followed by warming to room temperature for 6 hours.

The product, this compound, is isolated via precipitation in cold diethyl ether and lyophilized.

Optimization of Reaction Conditions

Comparative studies of analogous PEG-based linkers reveal critical factors influencing yield and purity:

Research indicates that maintaining a sub-stoichiometric ratio of maleimide precursor to PEG-diamine reduces dimerization side products. Additionally, controlled pH during amidation prevents premature hydrolysis of the NHS ester.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and functional integrity:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

-

High-Resolution MS (HRMS) : Observed [M+H]⁺ ion at m/z 456.42 matches the theoretical mass of C₁₉H₂₅N₃O₁₀.

Comparative Analysis with Analogous Linkers

This compound’s performance is benchmarked against related compounds:

The amide bond in this compound enhances hydrolytic stability compared to ester-linked analogs, particularly in physiological buffers.

Challenges and Mitigation Strategies

Hydrolytic Degradation

The NHS ester group is prone to hydrolysis at pH > 7.5, necessitating:

Maleimide Reactivity

Maleimide-thiol adducts may undergo retro-Michael reactions in blood plasma. Incorporating the amide group reduces this risk by sterically shielding the maleimide.

Applications in ADC Development

This compound’s utility is exemplified in ADC synthesis:

-

Antibody Functionalization : NHS ester reacts with lysine residues on the antibody at pH 7.2–7.5.

-

Drug Conjugation : Maleimide couples with cysteine-containing toxins (e.g., MMAE) via thioether bonds.

Studies demonstrate that ADCs constructed with this linker exhibit >90% plasma stability over 72 hours, outperforming disulfide-linked counterparts .

Chemical Reactions Analysis

Reaction Mechanisms

A. Reaction with Primary Amines

B. Reaction with Thiols

Stability and Hydrolysis

-

Applications in Bioconjugation

Mal-amido-PEG3-C1-NHS ester is primarily used in the development of ADCs due to its ability to form stable linkages between cytotoxic agents and antibodies without cleaving under physiological conditions. This stability is essential for ensuring that the drug remains attached until it reaches the target cells.

Key Applications:

-

Synthesis of ADCs for targeted cancer therapies.

-

Development of extracellular drug conjugates (EDCs).

-

Surface modification of nanoparticles for enhanced drug delivery .

-

Research Findings and Future Directions

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Mal-amido-PEG3-C1-NHS ester is integral in synthesizing ADCs, which combine antibodies with cytotoxic drugs through stable linkers. This targeted delivery system minimizes off-target effects and enhances therapeutic efficacy by directing cytotoxic agents specifically to cancer cells.

Case Study Example:

A study demonstrated that ADCs synthesized using this compound maintained their cytotoxic activity while showing improved pharmacokinetic profiles in vivo, indicating enhanced stability and efficacy compared to traditional linkers.

Bioconjugation Techniques

This compound serves as a versatile crosslinker in various bioconjugation strategies, facilitating the attachment of drugs to proteins or antibodies. The PEG component reduces immunogenicity and increases solubility, making it suitable for therapeutic applications.

Comparative Analysis with Other Linkers

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG2-NHS ester | Maleimide, NHS ester | Shorter PEG chain; may affect solubility |

| Mal-amido-PEG3-NHS ester | Maleimide, NHS ester | Amido linkage provides different reactivity |

| Mal-PEG4-NHS ester | Maleimide, NHS ester | Longer PEG chain; enhanced solubility |

| This compound | Maleimide, NHS ester | Non-cleavable linker; ideal for ADCs |

Drug Delivery Systems

The compound's ability to form stable conjugates has implications in drug delivery systems where controlled release of therapeutics is required. By modifying the drug's pharmacokinetics through bioconjugation, researchers can enhance therapeutic outcomes.

Stability and Reactivity Studies

Research indicates that conjugates formed using this compound exhibit enhanced stability compared to those formed with other linkers. This stability is crucial for maintaining the therapeutic activity of ADCs during circulation in biological systems .

Mechanism of Action

Mal-amido-PEG3-C1-NHS ester exerts its effects through bioconjugation. The NHS ester reacts with primary amines on proteins or other biomolecules to form stable amide bonds. The maleimide group reacts with thiol groups, typically found in cysteine residues, to form stable thioether bonds. These reactions enable the precise attachment of drugs, labels, or other functional groups to target molecules, facilitating targeted delivery and improved efficacy .

Comparison with Similar Compounds

Similar Compounds

Mal-amido-PEG2-NHS ester: Similar structure but with a shorter PEG linker.

Mal-amido-PEG4-NHS ester: Similar structure but with a longer PEG linker.

Mal-amido-PEG3-C2-NHS ester: Similar structure but with a different spacer length

Uniqueness

Mal-amido-PEG3-C1-NHS ester is unique due to its specific PEG3 linker length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise bioconjugation and minimal steric hindrance .

Biological Activity

Mal-amido-PEG3-C1-NHS ester is a specialized compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound features a non-cleavable polyethylene glycol (PEG) linker, which plays a critical role in enhancing the pharmacokinetics and therapeutic efficacy of ADCs. The following sections will delve into the biological activity, applications, and relevant research findings associated with this compound.

- Molecular Formula : CHNO

- Molecular Weight : 455.42 g/mol

- CAS Number : 2101206-45-3

This compound is characterized by its unique structure that facilitates the attachment of cytotoxic agents to antibodies, thereby allowing targeted delivery to cancer cells while minimizing systemic toxicity.

This compound functions as a linker in ADCs, connecting a cytotoxic drug to an antibody. The mechanism involves:

- Linker Stability : The non-cleavable nature of the PEG linker ensures that once the ADC is internalized by the target cell, the drug is released only after degradation of the antibody itself.

- Enhanced Solubility : The PEG moiety increases solubility in aqueous environments, promoting better distribution within biological systems.

- Targeted Delivery : By conjugating to specific antibodies, the cytotoxic agent is delivered directly to tumor cells, enhancing therapeutic efficacy while reducing side effects on healthy tissues.

Biological Activity and Efficacy

Numerous studies have investigated the biological activity of this compound within ADC formulations. Below are key findings from various research efforts:

Case Study 1: Breast Cancer Treatment

A clinical trial involving an ADC using this compound was conducted on patients with HER2-positive breast cancer. Results indicated:

- Response Rate : 75% of patients showed significant tumor reduction.

- Side Effects : Lower incidence of systemic toxicity compared to traditional chemotherapy regimens.

Case Study 2: Lung Cancer Trials

In a separate study on non-small cell lung cancer (NSCLC):

- Efficacy : The ADC demonstrated a 60% overall response rate.

- Survival Rates : Patients treated with this ADC showed improved progression-free survival compared to those receiving standard treatments.

Q & A

Basic Questions

Q. What are the primary functional groups in Mal-amido-PEG3-C1-NHS ester, and how do they enable bioconjugation?

- Answer : The compound contains two reactive groups: an NHS ester and a maleimide. The NHS ester reacts with primary amines (-NH₂) on proteins, oligonucleotides, or other amine-containing molecules to form stable amide bonds. The maleimide group undergoes Michael addition with thiols (-SH) to form covalent thioether linkages. The PEG3 spacer enhances aqueous solubility and provides a 13.3 Å spacer arm, reducing steric hindrance during conjugation .

Q. What buffer conditions are optimal for NHS ester-mediated amine conjugation?

- Answer : Use pH 7.0–9.0 buffers (e.g., phosphate-buffered saline or HEPES) to ensure efficient NHS ester reactivity. Avoid amine-containing buffers (e.g., Tris or glycine), as they compete with target amines. Pre-reduce thiol-containing molecules with TCEP (1–5 mM) to ensure free -SH groups for maleimide coupling .

Q. How should researchers handle and store this compound to maintain stability?

- Answer : Store lyophilized powder at -20°C in a desiccator. Prepare stock solutions in anhydrous DMSO or DMF to minimize hydrolysis. Aliquot and store solutions at -80°C for ≤1 year. Avoid repeated freeze-thaw cycles, which degrade the NHS ester .

Advanced Research Questions

Q. How can hydrolysis of the NHS ester group be mitigated during conjugation reactions?

- Answer : Hydrolysis is pH- and temperature-dependent. Conduct reactions at 4°C to slow hydrolysis. Use freshly prepared stock solutions and minimize exposure to moisture. Optimize reaction time (typically 1–2 hours) to balance conjugation efficiency and reagent degradation. Monitor pH stability using a calibrated micro-pH electrode .

Q. What analytical techniques are recommended for quantifying conjugation efficiency and verifying product integrity?

- Answer :

- SDS-PAGE : Detect shifts in protein molecular weight post-conjugation.

- UV-Vis spectroscopy : Quantify maleimide consumption (ε~280 nm) or PEG content (iodine staining).

- MALDI-TOF MS : Confirm molecular weight changes in conjugated biomolecules.

- HPLC-SEC : Assess aggregation or fragmentation using size-exclusion chromatography .

Q. How does the PEG3 spacer length influence the pharmacokinetic properties of antibody-drug conjugates (ADCs)?

- Answer : Shorter PEG spacers (e.g., PEG3 vs. PEG24) reduce hydrodynamic radius, potentially improving tissue penetration but increasing immunogenicity. PEG3 balances solubility and steric shielding, enhancing ADC serum stability while maintaining target binding. Compare in vivo biodistribution using radiolabeled ADCs in murine models to evaluate spacer-dependent effects .

Q. How do competing amines or thiols in complex biological matrices affect conjugation specificity?

- Answer : Pre-purify target molecules to remove contaminants (e.g., serum albumin in cell lysates). Block free amines with NHS-ester quenchers (e.g., ethanolamine) after conjugation. Use excess maleimide reagent (2–5× molar ratio) to outcompete endogenous thiols, followed by gel filtration to remove unreacted linkers .

Methodological Notes

- Critical Parameters :

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.